tert-Butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

Fragment-Based Drug Discovery Synthetic Methodology Pyrazolopyridine Functionalization

tert-Butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate (CAS 1956386-19-8) is a Boc-protected pyrazolo[3,4-c]pyridine building block with a molecular formula of C13H17N3O3 and a molecular weight of 263.29 g/mol. This scaffold serves as a privileged structure in medicinal chemistry, particularly for generating kinase-focused fragment libraries.

Molecular Formula C13H17N3O3
Molecular Weight 263.29 g/mol
Cat. No. B11851542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate
Molecular FormulaC13H17N3O3
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCC1=NN(C2=CN=C(C=C12)OC)C(=O)OC(C)(C)C
InChIInChI=1S/C13H17N3O3/c1-8-9-6-11(18-5)14-7-10(9)16(15-8)12(17)19-13(2,3)4/h6-7H,1-5H3
InChIKeyHLEBIVNRMMBFOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate (CAS 1956386-19-8): Core Heterocycle for Kinase-Focused Fragment-Based Drug Discovery


tert-Butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate (CAS 1956386-19-8) is a Boc-protected pyrazolo[3,4-c]pyridine building block with a molecular formula of C13H17N3O3 and a molecular weight of 263.29 g/mol . This scaffold serves as a privileged structure in medicinal chemistry, particularly for generating kinase-focused fragment libraries. The N-Boc protection enables controlled, selective deprotection for further vectorial functionalization at the N-1 position, while the 5-methoxy and 3-methyl substituents pre-install key pharmacophoric features found in purine-mimetic kinase inhibitors [1].

Why Generic Pyrazolopyridine Scaffolds Cannot Substitute for tert-Butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate in Fragment Elaboration Workflows


The selection of a specific pyrazolo[3,4-c]pyridine intermediate is not arbitrary. The combination of the N-Boc protecting group with the 5-methoxy substituent on this compound is a strategic choice for fragment-based drug discovery (FBDD) hit-to-lead evolution. Generic substitution with a different 5-substituted analog (e.g., 5-chloro or 5-benzyloxy) fundamentally alters the electronic properties and metabolic stability of the final elaborated leads. As demonstrated in vectorial functionalisation studies, the 5-methoxy group provides a distinct electronic environment that influences subsequent cross-coupling and amination reactions at adjacent positions (C-3, C-7), while the Boc group allows for orthogonal deprotection without disrupting sensitive functionality installed at the 5-position [1]. Using a non-Boc-protected or differently substituted analog compromises the synthetic sequence and can lead to reduced yields or failed diversification in library production.

Comparative Evidence: tert-Butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate vs. Closest Analogs


Synthetic Utility: N-Boc Protection Enables Orthogonal Deprotection and Higher Yields in Multi-Step Elaboration vs. Unprotected 5-Methoxy Analog

The Boc protecting group on this compound is essential for selective N-1 functionalization in multi-step synthesis. In a study demonstrating vectorial functionalisation, the use of N-Boc protected pyrazolo[3,4-c]pyridine scaffolds allowed for controlled sequential elaboration at C-3, C-5, and C-7 positions without interference. The direct, unprotected 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 1956324-85-8) lacks this orthogonal protection, leading to competing N-alkylation and reduced regioselectivity in downstream reactions [1]. The Boc group can be cleanly removed under mild acidic conditions (e.g., TFA) after functionalization, enabling native N-H presentation for target engagement in docking studies. This is a critical differentiator for procurement, as using the unprotected analog introduces unnecessary purification challenges and lower overall synthetic efficiency [2].

Fragment-Based Drug Discovery Synthetic Methodology Pyrazolopyridine Functionalization

Electronic Modulation: 5-Methoxy Substituent Provides a Different Electron-Donating Profile Compared to 5-Benzyloxy Analog, Influencing Kinase Selectivity

The 5-methoxy group is a smaller, less lipophilic electron-donating substituent compared to the 5-benzyloxy group found in the direct analog (CAS 1311254-55-3). In a series of pyrazolo[3,4-c]pyridines evaluated for kinase inhibition, the nature of the 5-substituent was found to significantly influence activity against GSK3α/β and CLK1. While no direct IC50 data is available for the Boc-protected intermediate itself, the SAR from related deprotected analogs indicates that smaller 5-alkoxy groups (e.g., methoxy) favor GSK3α/β inhibition, whereas bulky 5-benzyloxy substituents shift selectivity towards DYRK1A [1]. This differential selectivity profile is crucial for designing target-focused libraries. The 5-methoxy compound offers a starting point biased towards GSK3 and CLK1 kinase families, whereas the 5-benzyloxy analog biases towards DYRK kinases.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Purity and Quality Control: Commercial Supply at 97% vs. 98% Purity Grades and ISO Certification for Reproducible Research

The compound is commercially available from multiple vendors with defined purity grades. MolCore offers a NLT 98% purity grade with ISO certification, ensuring compliance with global pharmaceutical R&D quality standards . CheMenu supplies a 97% purity grade (Catalog Number CM270385) . For fragment-based screening or lead optimization, procuring the higher purity grade (98%) is essential to avoid false positives or confounding biological results from impurities. The benzyloxy analog (CAS 1311254-55-3) is less commonly stocked with certified purity grades, potentially leading to longer lead times and batch-to-batch variability.

Chemical Procurement Quality Assurance Reproducibility

Core Scaffold Prevalence: Pyrazolo[3,4-c]pyridine is a Privileged Purine-Mimetic Scaffold with Broader Patent Coverage than Pyrazolo[4,3-c]pyridine

The pyrazolo[3,4-c]pyridine core is structurally analogous to purines and has been extensively patented for kinase inhibition, particularly Pim and PI3K kinases [1][2]. This specific regioisomer ([3,4-c]) offers a distinct geometry and hydrogen-bonding pattern compared to the [4,3-c] or [3,4-b] isomers, which directly impacts binding mode in the ATP pocket. The target compound's [3,4-c] core is covered by multiple Genentech patents (e.g., US 9,850,239) for Pim kinase inhibitors, whereas the [4,3-c] isomer is less frequently exemplified in kinase patent landscapes [1].

Intellectual Property Privileged Scaffolds Kinase Inhibitor Patents

Recommended Application Scenarios for tert-Butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate Based on Comparative Evidence


Fragment-Based Screening Library Construction Targeting GSK3/CLK Kinase Families

Use this compound as a key intermediate for generating a focused library of N-1 elaborated fragments. The Boc protection allows for late-stage diversification after 5-methoxy-directed C-3 and C-7 functionalizations [1]. The resulting fragments are biased towards GSK3α/β and CLK1 inhibition based on SAR trends [2].

Development of Selective Pim Kinase Inhibitors via Vectorial Functionalisation at C-3 and C-7

Leverage the patented pyrazolo[3,4-c]pyridine core to synthesize Pim kinase inhibitors [1]. The 5-methoxy group provides a solubility-enhancing handle, while the Boc group enables aqueous compatibility during initial biological testing after deprotection [2].

SAR Exploration of 5-Position Electronics on Kinase Selectivity

Employ this compound as the methoxy reference point in a series that systematically varies the 5-substituent (e.g., methoxy vs. benzyloxy vs. chloro). Directly compare inhibition profiles to establish the electronic contribution of the 5-position to kinase selectivity, as suggested by docking studies [1].

Chemical Biology Probe Synthesis for Target Engagement Studies

The high commercial purity (98% ISO-certified) makes this compound suitable for synthesizing probe molecules (e.g., biotinylated or fluorescent derivatives) via the Boc-deprotected N-1 position. This ensures batch-to-batch reproducibility in cellular target engagement assays [1].

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